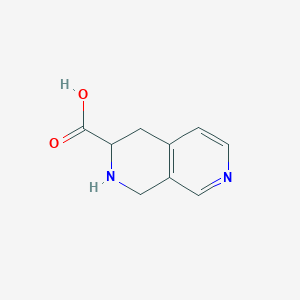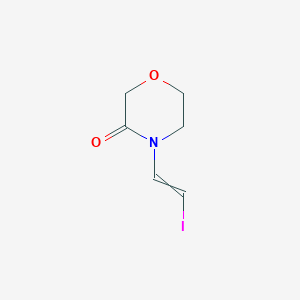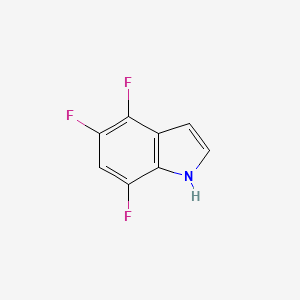
2,2-Difluoro-2-(3-methoxypyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(3-metoxipirimidin-2-il)etan-1-ol es un compuesto orgánico que se caracteriza por la presencia de dos átomos de flúor, un grupo metoxilo y un anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,2-Difluoro-2-(3-metoxipirimidin-2-il)etan-1-ol normalmente implica la reacción de 3-metoxipirimidina con un agente difluorometilante en condiciones controladas. La reacción se lleva a cabo en presencia de una base, como el carbonato de potasio, y un disolvente como el dimetilsulfóxido (DMSO). La mezcla de reacción se calienta para facilitar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,2-Difluoro-2-(3-metoxipirimidin-2-il)etan-1-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: Los átomos de flúor se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleófila suelen implicar reactivos como metóxido de sodio (NaOCH3) o etóxido de sodio (NaOEt).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(3-metoxipirimidin-2-il)etan-1-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, incluso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 2,2-Difluoro-2-(3-metoxipirimidin-2-il)etan-1-ol implica su interacción con objetivos moleculares específicos. La presencia de átomos de flúor mejora su reactividad y capacidad para formar complejos estables con enzimas y receptores. El grupo metoxilo y el anillo de piridina contribuyen a su afinidad de unión y especificidad. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos deseados.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2,2-Difluoro-2-(3-metoxipirimidin-2-il)acético
- 2,2-Difluoro-2-feniletan-1-ol
- 2,2,2-Trifluoro-1-(6-metoxipirimidin-2-il)etan-1-ol
Singularidad
2,2-Difluoro-2-(3-metoxipirimidin-2-il)etan-1-ol es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y reactividad distintas. La presencia tanto de átomos de flúor como de un grupo metoxilo en el anillo de piridina mejora su potencial para diversas aplicaciones en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C8H9F2NO2 |
|---|---|
Peso molecular |
189.16 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(3-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H9F2NO2/c1-13-6-3-2-4-11-7(6)8(9,10)5-12/h2-4,12H,5H2,1H3 |
Clave InChI |
AUXMDPFQBJOFBG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC=C1)C(CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate](/img/structure/B11823571.png)
![3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B11823581.png)

![[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride](/img/structure/B11823587.png)









![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)
